1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUAPBXLRBVFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559289 | |
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124344-99-6 | |
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124344-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous approved pharmaceuticals, and this particular derivative, with its distinct substitution pattern, presents a promising platform for the development of novel therapeutic agents. This document details the physicochemical characteristics of the title compound, a proposed synthetic pathway with a step-by-step experimental protocol, and a discussion of its potential biological activities and applications based on structure-activity relationships of analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the potential of this and related pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into a wide array of clinically approved drugs. Pyrazole-containing pharmaceuticals have demonstrated efficacy in treating a range of conditions, including cancer, inflammation, bacterial infections, and cardiovascular diseases. The success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents underscores the therapeutic potential inherent in this heterocyclic system.
The compound 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid belongs to this important class of molecules. Its structure features a pyrazole core substituted with a methyl group at the N1 position, a p-tolyl group at the C5 position, and a carboxylic acid at the C3 position. This specific arrangement of substituents is anticipated to confer distinct chemical and biological properties, making it a compelling target for further investigation. The presence of the carboxylic acid moiety provides a handle for further chemical modification, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships (SAR). Amide derivatives of the structurally related 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have shown promising anti-proliferative activities against various cancer cell lines, suggesting a potential avenue of exploration for the title compound.
This guide aims to provide a detailed exploration of the chemical landscape of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, offering a foundation for its synthesis, characterization, and evaluation in drug discovery programs.
Physicochemical and Structural Properties
Structural Information
The chemical structure of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is presented below:
Figure 1: Chemical structure of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid. These values are estimated based on computational models and data from analogous compounds.
| Property | Predicted Value | Reference Analog |
| Molecular Formula | C12H12N2O2 | - |
| Molecular Weight | 216.24 g/mol | - |
| Melting Point (°C) | ~170 | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |
| Boiling Point (°C) | >390 (Predicted) | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |
| pKa | ~4.0 (Predicted) | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |
| LogP | ~2.5 (Predicted) | - |
| Appearance | Likely a pale yellow or off-white solid | 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid |
Synthesis and Reactivity
A plausible and efficient synthetic route to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves a multi-step process starting from readily available commercial reagents. The key steps are the formation of a β-diketone intermediate followed by cyclization with a hydrazine derivative and subsequent hydrolysis.
Figure 2: Proposed synthetic workflow for 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of similar pyrazole carboxylic acids.
Step 1: Synthesis of the β-Diketone Intermediate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-tolyl methyl ketone dropwise with stirring.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-diketone intermediate.
Step 2: Synthesis of the Pyrazole Ester Intermediate
-
Dissolve the crude β-diketone intermediate in glacial acetic acid in a round-bottom flask.
-
Add methylhydrazine to the solution and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole ester intermediate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Hydrolysis to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
-
Suspend the pyrazole ester intermediate in a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol or methanol.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by the disappearance of the starting material by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated carboxylic acid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Analytical Characterization
The structure and purity of the synthesized 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid should be confirmed using a combination of spectroscopic and analytical techniques.
Predicted Spectroscopic Data
Based on the analysis of similar pyrazole derivatives, the following spectral characteristics are anticipated:
| Technique | Predicted Observations |
| ¹H NMR | - Singlet for the N-methyl protons (~3.8-4.0 ppm).- Singlet for the C4-H proton of the pyrazole ring (~6.5-7.0 ppm).- Aromatic protons of the p-tolyl group appearing as two doublets (~7.2-7.8 ppm).- Singlet for the methyl protons of the p-tolyl group (~2.4 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Resonances for the pyrazole ring carbons.- Resonances for the p-tolyl group carbons.- Signal for the N-methyl carbon.- Signal for the tolyl methyl carbon.- Signal for the carboxylic acid carbonyl carbon (~160-170 ppm). |
| IR (Infrared) Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretching vibrations of the pyrazole and aromatic rings (~1400-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. |
Potential Applications in Drug Discovery
The structural features of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid suggest its potential as a valuable scaffold in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the specific substituents on this molecule may direct its activity towards particular therapeutic targets.
Anticancer Activity
As previously mentioned, amide derivatives of a structurally similar pyrazole carboxylic acid have demonstrated antiproliferative activity against human cancer cell lines. This suggests that 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid could serve as a key intermediate for the synthesis of a library of amide and ester derivatives to be screened for anticancer properties. The p-tolyl group may engage in favorable hydrophobic or π-stacking interactions within the active sites of target proteins.
Anti-inflammatory and Analgesic Properties
Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The structural motifs present in 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid are consistent with those found in some COX inhibitors, making this a plausible area for investigation.
Agrochemical Applications
Derivatives of pyrazole carboxylic acids are also utilized in the agrochemical industry as herbicides and fungicides. The title compound could, therefore, be explored as a building block for the development of new crop protection agents.
Conclusion
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be achieved through a reliable multi-step sequence, and its structure offers multiple points for diversification to explore structure-activity relationships. While further experimental work is required to fully elucidate its chemical and biological properties, the information presented in this guide, based on established knowledge of pyrazole chemistry, provides a solid foundation for future research and development efforts centered on this promising molecule.
References
-
PubChem. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- Google Patents.
-
Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
-
PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
PMC. Current status of pyrazole and its biological activities. [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
-ORCA - Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
Thermo Fisher Scientific. 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific. [Link]
Initial in-vitro evaluation of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide for the Initial In-Vitro Evaluation of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid
Foreword: Charting the Course for a Novel Pyrazole Candidate
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Derivatives of pyrazole carboxylic acid, in particular, have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][4] This guide addresses the critical first step in the drug discovery journey for a novel analogue, 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid (hereafter designated as MTPC).
As there is limited public data on MTPC, this document is not a retrospective analysis but a prospective strategic plan. It is designed for drug development scientists to outline a logical, efficient, and scientifically rigorous initial in-vitro screening cascade. Our approach is built on a foundation of established principles for similar chemical entities, focusing on a tiered evaluation to maximize data generation while conserving resources. We will begin with foundational safety and viability assessments, proceed to targeted mechanistic assays based on the structural alerts of the pyrazole core, and conclude with cell-based functional validation.
Section 1: Compound Profile and Rationale for Investigation
1.1. Chemical Structure and Properties
-
IUPAC Name: 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Molecular Weight: 216.24 g/mol
-
Structure:
(Note: Image is a representation)
The structure features a classic 1,5-disubstituted pyrazole-3-carboxylic acid core. The presence of the p-tolyl group at the 5-position is significant; aryl substitutions at this position are common in pyrazole-based selective COX-2 inhibitors like Celecoxib.[5][6] This structural feature forms the primary basis for our initial hypothesis.
1.2. Scientific Rationale and Primary Hypothesis
The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into inflammatory prostaglandins.[6] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]
Many potent and selective COX-2 inhibitors are diaryl heterocycles, with the pyrazole scaffold being particularly prominent.[8] The structural similarity of MTPC to known COX-2 inhibitors strongly suggests that its primary biological activity may be anti-inflammatory via this mechanism.[8][9] Therefore, our initial in-vitro evaluation will prioritize the assessment of cytotoxicity followed by a direct investigation of COX-1 and COX-2 inhibition.
Section 2: Tier 1 Screening Cascade: Foundational Viability and Mechanistic Assays
The first tier of evaluation is designed to answer two fundamental questions:
-
At what concentrations is MTPC cytotoxic to mammalian cells?
-
Does MTPC directly interact with our primary hypothesized targets, the COX enzymes?
The workflow for this initial screening is outlined below.
Caption: Tier 1 In-Vitro Screening Workflow for MTPC.
2.1. Protocol: General Cytotoxicity Assessment using MTT Assay
Causality: Before assessing specific biological activities, it is crucial to determine the concentrations at which the compound is toxic to cells.[10] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] This allows us to establish a therapeutic window and ensure that any observed effects in subsequent assays are not simply a result of cell death.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or RAW 264.7 macrophages for relevance to inflammation) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of MTPC in culture media (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified, 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of MTPC concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.
2.2. Protocol: In-Vitro COX-1 and COX-2 Inhibition Assay
Causality: This is the primary mechanistic assay to test our hypothesis. By separately measuring the inhibition of the COX-1 and COX-2 isoforms, we can determine not only the potency of MTPC but also its selectivity.[7] High selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drug candidates.[6]
Methodology:
-
Assay Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reagent Preparation: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) which provides purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and other necessary reagents.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Inhibitor Incubation: Add various concentrations of MTPC to the wells. Include a vehicle control (DMSO) and a known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as controls. Allow the compound to incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Colorimetric Development: Immediately following substrate addition, add the colorimetric substrate (TMPD).
-
Kinetic Reading: Measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each concentration of MTPC against each enzyme isoform. Plot the percent inhibition versus the log of MTPC concentration and determine the 50% inhibitory concentration (IC₅₀) for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
2.3. Tier 1 Data Interpretation
The data from these two assays should be compiled to make an initial go/no-go decision.
| Parameter | Description | Favorable Outcome Example |
| CC₅₀ (MTT Assay) | Concentration that causes 50% cell death. | > 50 µM |
| IC₅₀ (COX-2) | Concentration that inhibits 50% of COX-2 activity. | < 1 µM |
| IC₅₀ (COX-1) | Concentration that inhibits 50% of COX-1 activity. | > 10 µM |
| Selectivity Index (SI) | Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates better selectivity for COX-2. | > 10 |
A compound with low cytotoxicity (high CC₅₀) and potent, selective inhibition of COX-2 (low IC₅₀ COX-2, high SI) would be a strong candidate to advance to Tier 2 evaluation.
Section 3: Tier 2 Screening: Cell-Based Functional and Secondary Assays
Assuming MTPC demonstrates a favorable profile in Tier 1, the next step is to confirm its activity in a more biologically relevant cellular context and explore potential secondary mechanisms.
Caption: Tier 2 In-Vitro Confirmatory Workflow for MTPC.
3.1. Protocol: Cell-Based Anti-Inflammatory Assay
Causality: While an enzyme assay confirms direct target engagement, a cell-based assay validates that the compound can penetrate the cell membrane and exert its effect in a complex intracellular environment.[13] We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response in RAW 264.7 macrophage cells, which includes the upregulation of COX-2 and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂).[13]
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-cytotoxic concentrations of MTPC (as determined by the MTT assay) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + MTPC only, and cells + LPS only as controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system. A decrease in nitrite levels indicates inhibition of iNOS activity or expression.
-
Prostaglandin E₂ (PGE₂) Measurement: Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit. A reduction in PGE₂ directly reflects the inhibition of COX-2 activity within the cell.
-
Data Analysis: Calculate the percent inhibition of NO and PGE₂ production compared to the LPS-only control. Determine the IC₅₀ value for the inhibition of each mediator.
3.2. Rationale: Antioxidant Activity (DPPH Assay)
Causality: Inflammation and oxidative stress are often intertwined. Some anti-inflammatory agents also possess antioxidant properties, which can be a beneficial secondary characteristic.[14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[13]
Methodology:
-
Reaction Setup: In a 96-well plate, add a methanolic solution of DPPH to wells containing various concentrations of MTPC.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. The purple DPPH radical is reduced by antioxidants to a yellow-colored compound, leading to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Section 4: Integrated Data Analysis and Future Directions
The culmination of this initial in-vitro evaluation provides a multi-faceted profile of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid. A successful candidate would exhibit the following characteristics:
-
High Therapeutic Index: A large gap between its cytotoxic concentration (CC₅₀) and its effective biological concentration (IC₅₀).
-
Potent and Selective COX-2 Inhibition: Sub-micromolar IC₅₀ for COX-2 and a selectivity index >10.
-
Validated Cellular Activity: Demonstrated ability to reduce the production of key inflammatory mediators (PGE₂, NO) in a relevant cell model.
-
Potential Secondary Activities: Such as antioxidant effects, which may add therapeutic value.
The diagram below illustrates the central role of COX-2 in the inflammatory pathway being investigated.
Caption: Hypothesized Mechanism of Action for MTPC via COX-2 Inhibition.
A compound that successfully passes this in-vitro gauntlet becomes a lead candidate, justifying the significant investment required for subsequent stages of drug development, including pharmacokinetic studies, formulation, and eventually, in-vivo efficacy models.
References
-
MDPI. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
-
PMC. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Retrieved from [Link]
-
PMC. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of selective COX‐2 inhibitors and novel pyrazoline‐based.... Retrieved from [Link]
-
PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2011). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
IntechOpen. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]
-
PMC. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
-
ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PMC. (2016). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]
-
International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]
-
ResearchGate. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
ACS Publications. (1988). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Retrieved from [Link]
-
Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
PubMed. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Retrieved from [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). Retrieved from [Link]
-
PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2024). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Computational and Theoretical Exploration of Pyrazole Compounds in Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and theoretical methodologies employed in the study of pyrazole compounds. It aims to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to design and execute robust computational studies.
Introduction: The Enduring Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their remarkable structural versatility and ability to engage in various biological interactions have led to their incorporation into a wide array of approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[3] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications—underscores their importance as privileged scaffolds in drug discovery.[1][2][4]
Computational chemistry has emerged as an indispensable tool for accelerating the discovery and optimization of pyrazole-based therapeutics.[5] By providing profound insights into their molecular behavior, these theoretical approaches offer a cost-effective and efficient means to identify lead compounds and refine their pharmacological profiles.[5] This guide will navigate the key computational techniques, offering both theoretical grounding and practical, field-proven insights.
Core Computational Methodologies: A Synergistic Approach
A multi-faceted computational strategy is crucial for a thorough investigation of pyrazole compounds. The primary techniques employed are Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) studies. These methods are not mutually exclusive; rather, they are often used in a complementary fashion to build a comprehensive understanding of a compound's behavior from the electronic to the systemic level.
Caption: A typical workflow illustrating the synergistic use of different computational methods in the study of pyrazole compounds.
Quantum Chemical Calculations: Unveiling Intrinsic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of pyrazole derivatives.[6] These calculations provide insights that are not directly accessible through experimental means but are crucial for interpreting molecular behavior.
Expertise & Experience: The "Why" Behind the Method
We employ DFT to:
-
Determine the most stable 3D conformation: The geometry of a molecule dictates how it interacts with its biological target. DFT allows for a precise optimization of the molecular geometry.
-
Elucidate electronic structure: By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can predict regions of a molecule that are likely to donate or accept electrons, respectively.[7] This is critical for understanding reactivity and interaction mechanisms. The HOMO-LUMO energy gap is also a key indicator of molecular stability.[7]
-
Map the Molecular Electrostatic Potential (ESP): The ESP surface visually represents the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, with a protein target.
Trustworthiness: A Self-Validating Protocol
The reliability of DFT calculations is contingent on the appropriate choice of the functional and basis set. A widely accepted and validated combination for organic molecules like pyrazoles is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[6] The choice should be justified by referencing similar studies on related compounds. Vibrational frequency analysis is a critical self-validation step; the absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.[6]
Experimental Protocol: DFT Calculation of a Pyrazole Derivative
Objective: To optimize the geometry and calculate the electronic properties of a novel pyrazole derivative.
Software: Gaussian 16[3]
Methodology:
-
Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular builder (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Input File Preparation: Create a Gaussian input file with the following specifications:
-
Route Section: #p B3LYP/6-311+G(d,p) Opt Freq Pop=MK
-
B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set. This combination is known to provide a good balance of accuracy and computational cost for such systems.[7]
-
Opt: Requests a geometry optimization to the nearest energy minimum.
-
Freq: Requests a vibrational frequency calculation to confirm the nature of the stationary point.
-
Pop=MK: Calculates the electrostatic potential-derived charges (Merz-Kollman scheme), which are useful for subsequent molecular mechanics simulations.
-
-
Charge and Multiplicity: Specify the net charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet ground states).
-
Coordinate Section: Provide the Cartesian coordinates of the atoms from the built molecule.
-
-
Job Submission and Monitoring: Submit the calculation to the computational server. Monitor the progress of the optimization, ensuring it converges smoothly.
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization has converged successfully.
-
Vibrational Frequencies: Verify that there are no imaginary frequencies, confirming a true energy minimum.
-
Electronic Properties: Extract the HOMO and LUMO energies from the output file. Visualize the corresponding orbitals.
-
ESP Surface: Use the generated checkpoint file to visualize the molecular electrostatic potential surface.
-
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrazole derivative) when bound to a second (the receptor, typically a protein).[5] It is a cornerstone of structure-based drug design.
Expertise & Experience: The "Why" Behind the Method
We use molecular docking to:
-
Identify plausible binding modes: Docking algorithms explore a vast conformational space to find how a pyrazole derivative might fit into the active site of a target protein.
-
Estimate binding affinity: Docking programs use scoring functions to estimate the binding energy of the predicted poses. While not perfectly accurate, these scores are useful for ranking compounds in a virtual screen.[7]
-
Guide lead optimization: By visualizing the docked pose, we can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the pyrazole derivative and the protein. This information is invaluable for designing modifications to improve binding affinity and selectivity.
Trustworthiness: A Self-Validating Protocol
A crucial validation step for any docking protocol is re-docking . This involves extracting the co-crystallized ligand from a known protein-ligand complex, and then docking it back into the protein's active site. A reliable docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.
Experimental Protocol: Molecular Docking of a Pyrazole Inhibitor
Objective: To predict the binding mode of a pyrazole derivative in the active site of a target protein (e.g., COX-2, PDB ID: 3LN1).[6]
Software: AutoDock Vina
Methodology:
-
Receptor and Ligand Preparation:
-
Receptor: Download the protein structure from the Protein Data Bank (PDB). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Ligand: Use the DFT-optimized structure of the pyrazole derivative. Assign partial charges and define rotatable bonds.
-
-
Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Execution: Run the AutoDock Vina docking algorithm. The program will generate a set of predicted binding poses, ranked by their estimated binding affinities.
-
Analysis of Results:
-
Binding Affinity: Note the binding energy of the top-ranked pose.
-
Pose Visualization: Visualize the top-ranked docked complex using a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer).[7]
-
Interaction Analysis: Identify and analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the pyrazole derivative and the protein residues.
-
Caption: A conceptual diagram of key interactions between a pyrazole-based COX-2 inhibitor and active site residues.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While docking provides a static snapshot of the binding event, MD simulations introduce the element of time, allowing us to observe the dynamic behavior of the protein-ligand complex.[5]
Expertise & Experience: The "Why" Behind the Method
We perform MD simulations to:
-
Assess the stability of the docked pose: MD simulations can reveal whether the binding mode predicted by docking is stable over time. An unstable complex may see the ligand drift out of the active site.
-
Refine the binding mode: The flexibility of both the protein and the ligand during an MD simulation can lead to a more realistic and refined binding pose.
-
Calculate binding free energies: More advanced techniques like MM/PBSA and free energy perturbation (FEP) can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.
Trustworthiness: A Self-Validating Protocol
A key validation metric in MD simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable simulation will show the RMSD values converging to a plateau, indicating that the system has reached equilibrium.[8]
Experimental Protocol: MD Simulation of a Pyrazole-Protein Complex
Objective: To evaluate the stability of the docked pyrazole-COX-2 complex.
Software: GROMACS[8]
Methodology:
-
System Preparation:
-
Use the top-ranked docked pose as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without restraints.[8]
-
Trajectory Analysis:
-
RMSD: Calculate and plot the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
RMSF: Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Biological Activity
QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities.[9]
Expertise & Experience: The "Why" Behind the Method
We develop QSAR models to:
-
Predict the activity of new compounds: A validated QSAR model can be used to predict the biological activity of designed but not yet synthesized pyrazole derivatives.
-
Identify key structural features: QSAR models can highlight which molecular properties (descriptors) are most important for the desired biological activity, guiding further optimization efforts.
Trustworthiness: A Self-Validating Protocol
The predictive power of a QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability). Key statistical parameters like the squared correlation coefficient (R²) for the training set and the predictive R² (q²) for the test set are used to assess the model's quality.[9]
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Study of Pyrazole Analogues
Objective: To build a 3D-QSAR model for a series of pyrazole derivatives with known inhibitory activity against a specific target.
Software: SYBYL-X
Methodology:
-
Data Set Preparation:
-
Compile a dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC50 values).
-
Divide the dataset into a training set and a test set.
-
-
Molecular Alignment: Align all the molecules in the dataset based on a common scaffold. This is a critical step for 3D-QSAR.
-
Descriptor Calculation:
-
CoMFA: Calculate the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset at various grid points.
-
CoMSIA: Calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
-
-
Model Building and Validation:
-
Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated descriptors with the biological activities.
-
Validate the model using cross-validation (leave-one-out) for the training set and by predicting the activities of the test set compounds.
-
-
Contour Map Analysis: Visualize the results as 3D contour maps. These maps show regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Data Presentation
Table 1: Comparison of Quantum Chemical Parameters for Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
| 4a | -5.5092 | -1.4054 | 4.1037 | 2.7926 |
| 4b | -5.5902 | -1.4941 | 4.0961 | 0.9517 |
| 4c | -5.5143 | -1.3809 | 4.1334 | 2.5640 |
| 4d | -4.2479 | -1.1178 | 3.1301 | 1.2837 |
| Data adapted from Khairulah et al. (2024).[7] |
Table 2: In Vitro Cytotoxicity and Docking Scores of Pyrazole Derivatives
| Compound | IC50 (μg/mL) vs MCF-7 | IC50 (μg/mL) vs MDA-MB-231 | Docking Score (kcal/mol) vs 1M17 |
| 4a | 41.28 | 22.75 | - |
| 4b | 68.53 | 22.75 | - |
| 4c | 30.16 | 70.11 | - |
| 4d | 16.37 | 3.03 | -8.31 |
| Data adapted from Khairulah et al. (2024).[7] |
Conclusion
The computational and theoretical study of pyrazole compounds is a dynamic and powerful field that significantly contributes to the drug discovery pipeline. By integrating quantum mechanics, molecular docking, molecular dynamics, and QSAR, researchers can gain a multi-scale understanding of these versatile scaffolds. This in-depth knowledge enables the rational design of novel pyrazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the development of new and effective medicines. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently apply these computational tools to their own research endeavors.
References
- Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 133-143.
- Sharma, V., & Kumar, P. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Toubi, Y., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Journal of Chemical Health Risks, 12(1), 1-13.
- Kumar, M., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15, 12345.
- Gomha, S. M., et al. (2017).
- Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 1234-1245.
- Al-Azab, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543.
- Khairulah, Z. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 720-725.
- Kumar, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
- Chermahini, A. N., Teimouri, A., Salimi Beni, A., & Dordahan, F. (2013). Theoretical studies on the effect of substituent in the proton transfer reaction of 4-substituted pyrazoles. Computational and Theoretical Chemistry, 1008, 67-73.
- Singh, N., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Journal of Biomolecular Structure and Dynamics, 38(12), 3583-3597.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. jchr.org [jchr.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
The Pyrazole Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide to Therapeutic Potential and Development
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2][3] This versatility is evidenced by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for treating a spectrum of diseases, including cancer, inflammatory disorders, and rare genetic conditions.[2][4] This guide offers a comprehensive exploration of the therapeutic potential of novel pyrazole molecules, designed for researchers, scientists, and drug development professionals. It delves into the rationale behind design and synthesis strategies, elucidates key pharmacological mechanisms, outlines a robust preclinical evaluation workflow, and provides insights into future perspectives in the field.
The Pyrazole Nucleus: A Foundation for Therapeutic Innovation
The pyrazole ring's value in drug design stems from its distinct structural and electronic features. As a π-excess aromatic system, it can engage in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, and dipole-dipole interactions.[5][6] These capabilities allow pyrazole-based molecules to fit effectively into the binding pockets of diverse biological targets.[2] Furthermore, the pyrazole core is metabolically stable and can serve as a bioisostere for other aromatic rings, often improving a compound's pharmacokinetic profile, such as lipophilicity and solubility.[2]
The successful translation of these properties into clinical therapeutics is well-documented. A significant portion of FDA-approved drugs bearing this scaffold are indicated for various forms of cancer, highlighting its importance in oncology.[4][7]
Table 1: Examples of FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Target/Mechanism | Therapeutic Indication |
| Celecoxib | Selective COX-2 Inhibitor | Anti-inflammatory, Pain |
| Crizotinib | ALK/ROS1/MET Kinase Inhibitor | Non-Small Cell Lung Cancer |
| Darolutamide | Androgen Receptor Antagonist | Prostate Cancer |
| Rimonabant | Cannabinoid Receptor 1 (CB1) Inverse Agonist | Anti-obesity (Withdrawn) |
| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction |
| Apalutamide | Androgen Receptor Inhibitor | Prostate Cancer |
| Lonazolac | Non-selective COX Inhibitor | Anti-inflammatory |
This table includes a selection of well-known drugs to illustrate the broad applicability of the pyrazole scaffold.[8][9][10][11]
Design and Synthesis of Novel Pyrazole Derivatives
The therapeutic efficacy of a pyrazole molecule is critically dependent on the nature and position of its substituents. Therefore, synthetic organic chemistry plays a pivotal role in generating diverse libraries of compounds for screening. Structure-Activity Relationship (SAR) studies are essential to understand how specific structural modifications influence biological activity, guiding the optimization of lead compounds.[1][12][13]
Causality in Synthetic Strategy
The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring, which in turn is hypothesized to confer specific biological activity. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles is common for targeting kinase enzymes, where different groups at these positions can interact with specific amino acid residues in the ATP-binding pocket.
Core Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
A foundational and versatile method for synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. This protocol outlines a typical procedure.
Step 1: Chalcone Synthesis (Intermediate)
-
Dissolve an appropriate acetophenone derivative (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., 20% aqueous NaOH) dropwise while stirring the mixture at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate (the chalcone) often indicates reaction completion.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.
Step 2: Pyrazole Ring Formation (Cyclization)
-
Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add hydrazine hydrate (e.g., H₂NNH₂·H₂O, ~1.5 eq) or a substituted hydrazine to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude pyrazole derivative by column chromatography or recrystallization.[14][15]
Modern Synthetic Approaches: To improve efficiency and align with green chemistry principles, methods utilizing microwave irradiation or ultrasound have been developed, often reducing reaction times and increasing yields.[7][16] Metal-catalyzed cross-coupling reactions are also employed for more complex functionalization of the pyrazole core.[17]
Caption: General workflow for pyrazole synthesis via chalcone intermediate.
Key Pharmacological Mechanisms and Therapeutic Targets
The structural versatility of the pyrazole scaffold allows it to target a wide range of proteins implicated in human disease.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Pyrazole derivatives have been extensively developed as potent kinase inhibitors.[3][18]
Mechanism of Action: Many pyrazole-based kinase inhibitors are designed to be ATP-competitive. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that drive tumor growth and proliferation.[19] The pyrazole core often acts as a stable scaffold, with substituents positioned to form key hydrogen bonds and hydrophobic interactions with the kinase domain. Fused pyrazole systems, such as pyrazolopyrimidines, are also promising scaffolds for developing anticancer agents.[20]
Key Targets:
-
EGFR and VEGFR-2: Dual inhibition of the Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor-2 is a powerful strategy to simultaneously curb tumor growth and angiogenesis.[20]
-
CDKs, BTK, Aurora Kinases: Pyrazole derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Aurora kinases, all of which are crucial for cell cycle progression and are validated cancer targets.[9][13][19][21]
Caption: Simplified kinase signaling pathway and point of pyrazole inhibition.
Table 2: Selected Pyrazole Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Pyrazolo[4,3-f]quinolines | Haspin Kinase | 1.7 µM (HCT116 cells) | [13] |
| 1,3,4-Trisubstituted Pyrazoles | Aurora Kinases | Potent Inhibition | [9] |
| Pyrazolopyrimidines | Janus Kinase (JAK) | 7.4 nM | [9] |
| Indole-Pyrazole Hybrids | Tubulin Polymerization | 0.71 µM (HepG-2 cells) | [9] |
Anti-inflammatory and Analgesic Activity
The most well-known therapeutic application of pyrazoles is in anti-inflammatory drugs. The mechanism is primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[15][22] The design of selective COX-2 inhibitors like Celecoxib was a landmark achievement, aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[6][22] Some pyrazole derivatives also exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like TNF-α.[23]
Modulation of Neurodegenerative Diseases
Emerging research highlights the potential of pyrazoles in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[24][25][26] Their neuroprotective effects are often multi-faceted.
Key Mechanisms:
-
Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes that are key targets in managing the symptoms of these diseases.[12][24][27]
-
Neuroprotection: Preclinical studies suggest that certain pyrazoles can reduce the formation of amyloid-beta plaques and protect neurons from oxidative stress, addressing the underlying pathology of Alzheimer's.[27]
Antimicrobial and Antiviral Potential
The pyrazole scaffold is also present in agents developed to combat infectious diseases.[1][28] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase or by interfering with viral replication processes.[6][29] The hybridization of pyrazole with other heterocyclic moieties, such as pyrazoline, can enhance both anti-inflammatory and antimicrobial activities.[23]
From Bench to Bedside: A Preclinical Evaluation Workflow
Advancing a novel pyrazole molecule from a concept to a clinical candidate requires a rigorous, multi-stage evaluation process.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. meddocsonline.org [meddocsonline.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. srrjournals.com [srrjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 21. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Pyrazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry
Introduction: The Enduring Legacy of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile and privileged structure in the design of therapeutic agents.[1] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, confer upon it the ability to engage in a multitude of interactions with biological targets, making it a favored building block for drug discovery.[2] From the well-established anti-inflammatory properties of drugs like Celecoxib to the cutting-edge kinase inhibitors used in oncology, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[1][2]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the diverse applications of pyrazole derivatives in medicinal chemistry. We will explore their mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and illuminate the structure-activity relationships that govern their therapeutic potential.
Application Notes: Targeting Key Pathologies with Pyrazole Derivatives
The therapeutic utility of pyrazole derivatives spans a wide array of diseases, a testament to their ability to be tailored to interact with a variety of biological targets. Here, we explore their application in two major areas: oncology and inflammation.
Pyrazole Derivatives in Oncology: A Focus on Kinase Inhibition
Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have emerged as potent and selective kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[3]
Mechanism of Action: Many pyrazole-based anticancer agents function by targeting the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases.[4] By occupying this pocket, they prevent the transfer of a phosphate group to substrate proteins, thereby disrupting the downstream signaling cascades that promote tumor growth, proliferation, and angiogenesis.[5] For instance, the dual inhibition of EGFR and VEGFR-2 by certain pyrazole derivatives has shown synergistic effects in cancer treatment.[4]
Structure-Activity Relationship (SAR): The efficacy of pyrazole-based kinase inhibitors is intricately linked to their chemical structure. For instance, in a series of pyrazole derivatives targeting Aurora A kinase, the presence of a nitro group was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[6] Furthermore, quantitative structure-activity relationship (QSAR) studies have revealed that bulky, electron-withdrawing groups at specific positions can maximize the inhibitory potency against Aurora A kinase.[6]
Data Presentation: Potency of Pyrazole Derivatives Against Aurora Kinases
The following table summarizes the in vitro inhibitory activity of a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives against Janus kinase 2/3 (JAK2/3) and Aurora A/B kinases, demonstrating the potent and varied inhibitory profiles achievable with the pyrazole scaffold.[4]
| Compound ID | JAK2 IC₅₀ (µM) | JAK3 IC₅₀ (µM) | Aurora A IC₅₀ (µM) | Aurora B IC₅₀ (µM) |
| 10a | 0.252 | 0.089 | >5 | >5 |
| 10b | 0.189 | 0.066 | 2.52 | 1.89 |
| 10c | 0.155 | 0.051 | 1.58 | 1.12 |
| 10d | 0.178 | 0.062 | 1.22 | 0.89 |
| 10e | 0.166 | 0.057 | 0.939 | 0.583 |
Data sourced from Zhang et al. (2021).[4]
Pyrazole Derivatives in Inflammation: Selective COX-2 Inhibition
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis and cardiovascular disorders.[5] Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, and pyrazole derivatives have played a pivotal role in the development of a newer generation of safer NSAIDs.
Mechanism of Action: The anti-inflammatory effects of many pyrazole-based drugs, most notably Celecoxib, are attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. By selectively inhibiting COX-2, pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
Causality in Design: The design of selective COX-2 inhibitors is a prime example of rational drug design. The active site of COX-2 possesses a larger, more accommodating side pocket compared to COX-1. The sulfonamide moiety present in Celecoxib and other pyrazole-based COX-2 inhibitors is designed to fit into this side pocket, conferring selectivity for COX-2 over COX-1.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrazole derivative and its subsequent biological evaluation. These protocols are designed to be self-validating and provide insights into the rationale behind the experimental choices.
Protocol 1: General Synthesis of a Substituted Pyrazole via Knorr Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[8]
Objective: To synthesize 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
-
20-mL scintillation vial
-
Hot plate with magnetic stirring
-
TLC plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: To the mixture, add 1-propanol (3 mL) and 3 drops of glacial acetic acid. The acetic acid acts as a catalyst for the condensation reaction.
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with continuous stirring for 1 hour.
-
Reaction Monitoring: After 1 hour, monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexane. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: Once the TLC analysis confirms the consumption of the starting material, add water (10 mL) to the hot reaction mixture while stirring.
-
Crystallization: Turn off the heat and allow the reaction mixture to cool slowly to room temperature with continuous stirring for 30 minutes. This slow cooling promotes the formation of well-defined crystals.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual impurities and allow it to air dry.
Expected Outcome: A crystalline solid of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one. The purity can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).
Workflow Diagram: Knorr Pyrazole Synthesis
Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.
Conclusion: The Future of Pyrazole Derivatives in Medicine
The pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history and a promising future. The diverse biological activities of its derivatives, coupled with their synthetic tractability, ensure their continued relevance in the quest for novel therapeutics. As our understanding of disease mechanisms deepens, the ability to fine-tune the properties of the pyrazole nucleus will undoubtedly lead to the development of even more potent and selective drugs to address unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of this remarkable heterocyclic system.
References
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Google Patents. Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
- Google Patents.
-
Zhang, Y., et al. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry2021 , 209, 112923. [Link]
-
Bandeira, P. N., et al. Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. MedChemComm2016 , 7 (12), 2355–2366. [Link]
-
Abdel-Wahab, B. F., et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules2016 , 21 (3), 324. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
El-Sayed, M. A. A., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega2023 , 8 (20), 17745–17777. [Link]
-
Oda, K., et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology2005 , 1, 2005.0010. [Link]
-
El-Gamal, M. I., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules2021 , 26 (11), 3125. [Link]
-
Mousa, H. A., et al. Design, synthesis, biological evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Babcock University Medical Journal2025 , 8 (2), 339-349. [Link]
-
Mohamed, M. F. A., et al. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry2021 , 15 (1), 4. [Link]
-
Aly, M. H., et al. EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy2022 , 16, 1489–1506. [Link]
-
Li, Y., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules2021 , 26 (11), 3125. [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Molecules2021 , 26 (11), 3125. [Link]
-
The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Gomaa, A. M., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances2024 , 14 (5), 3236–3253. [Link]
-
ACS Publications. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
El-ShAbbrawy, O. I., et al. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry2020 , 8, 649. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. chemhelpasap.com [chemhelpasap.com]
High-throughput screening assays for pyrazole libraries
Application Note: High-Throughput Screening (HTS) of Pyrazole Libraries using TR-FRET Kinase Assays
Abstract & Introduction
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib) [1]. Its ability to form multiple hydrogen bonds makes it an ideal ATP-mimetic in kinase pockets. However, screening pyrazole libraries presents distinct challenges:
-
Solubility: Many pyrazoles are lipophilic and prone to precipitation in aqueous buffers.
-
Autofluorescence: Substituted pyrazoles can emit fluorescence in the blue/green spectrum, interfering with standard intensity-based assays.
-
Aggregation: Certain pyrazole derivatives act as colloidal aggregators, leading to false-positive inhibition.
This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen pyrazole libraries against tyrosine kinases. We utilize TR-FRET because its time-delayed measurement window (50–100 µs post-excitation) effectively eliminates the short-lived background fluorescence common to pyrazole compounds.
Library Preparation & Management
The integrity of the screen depends on the quality of the library source plate. Pyrazoles are typically stored in 100% DMSO.
Critical Consideration: DMSO Tolerance & Water Uptake
DMSO is hygroscopic. Absorption of atmospheric water into source plates can cause lipophilic pyrazoles to precipitate before they even reach the assay plate.
-
Storage: Store source plates at -20°C or -80°C in heat-sealed foil bags with desiccant.
-
Thawing: Allow plates to reach room temperature before removing the seal to prevent condensation.
-
Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for non-contact dispensing. This eliminates the need for intermediate dilution plates, reducing the risk of precipitation during transfer.
Assay Principle: TR-FRET Kinase Assay
We will utilize a tracer-based TR-FRET format (e.g., LanthaScreen™ or HTRF™).
-
Mechanism: A Europium (Eu)-labeled anti-tag antibody binds to the kinase. A fluorescent tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) binds to the kinase active site.
-
Signal: When the tracer is bound, FRET occurs between the Eu-donor and the tracer-acceptor.[1]
-
Inhibition: A pyrazole hit displaces the tracer, disrupting FRET and decreasing the emission ratio (665 nm / 615 nm).
Why this works for Pyrazoles: The Europium donor has a long fluorescence lifetime (milliseconds). By delaying measurement until after the pyrazole's short-lived autofluorescence (nanoseconds) has decayed, we obtain a "clean" signal.
Visualizing the Workflow
The following diagram illustrates the screening logic and the TR-FRET mechanism.
Caption: Figure 1. Automated HTS workflow for pyrazole kinase screening using TR-FRET readout.
Detailed Protocol
Assay Volume: 20 µL (384-well low-volume black plate) Final DMSO Concentration: 1%
Reagents & Buffer Setup
| Component | Description | Function |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Brij-35 is critical to prevent lipophilic pyrazoles from aggregating or sticking to plastic. |
| Kinase | Recombinant Kinase (e.g., JAK2) | Target protein. |
| Antibody | Eu-anti-GST or Eu-anti-His | FRET Donor. |
| Tracer | Kinase Tracer 236 (Alexa Fluor 647) | FRET Acceptor (ATP competitive). |
| Controls | Staurosporine (Max Inhibition), DMSO (Min Inhibition) | Define the dynamic range. |
Step-by-Step Procedure
-
Compound Transfer (Source to Assay Plate):
-
Use an acoustic dispenser to transfer 200 nL of pyrazole library compounds (1 mM in DMSO) into the 384-well assay plate.
-
Result: Final compound concentration will be 10 µM.
-
Dispense 200 nL of pure DMSO into columns 1 and 2 (Negative Control / Min Inhibition).
-
Dispense 200 nL of 1 mM Staurosporine into columns 23 and 24 (Positive Control / Max Inhibition).
-
-
Kinase/Antibody Addition:
-
Prepare a 2X Master Mix of Kinase + Eu-Antibody in Assay Buffer.
-
Dispense 10 µL of the 2X Master Mix into all wells.
-
Centrifuge plate at 1000 x g for 30 seconds to ensure reagents settle.
-
-
Tracer Addition:
-
Prepare a 2X solution of the Tracer in Assay Buffer. Note: Determine the Kd of the tracer beforehand; use a concentration equal to the Kd.
-
Dispense 10 µL of Tracer solution into all wells.
-
Total Assay Volume: 20 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
-
Detection:
-
Read on a multimode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
-
Settings:
-
Excitation: 337 nm (Laser) or 320 nm (Flash lamp)
-
Emission 1 (Donor): 615 nm
-
Emission 2 (Acceptor): 665 nm
-
Delay time: 50 µs
-
Integration time: 400 µs
-
-
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence intensity can vary due to dispensing errors or compound quenching. Always use the emission ratio to normalize data:
Percent Inhibition
Assay Robustness (Z-Prime)
Before running the full library, validate the assay quality using the Z' factor [2]. A Z' > 0.5 is required for HTS.
- : Standard deviation
- : Mean signal
- : Positive control (Staurosporine)
- : Negative control (DMSO)
Identifying False Positives (PAINS)
Pyrazoles can sometimes act as Pan-Assay Interference Compounds (PAINS).
-
Aggregation Check: If a hit shows a steep Hill slope (> 2.0) in dose-response, re-test in the presence of 0.01% Triton X-100. If potency drops significantly, the compound is likely an aggregator, not a specific binder.
References
-
Alam, M. A. (2023).[2] "Pyrazole: an emerging privileged scaffold in drug discovery."[2][3][4] Future Medicinal Chemistry. [Link]
-
Iversen, P. W., et al. (2012).[5] "HTS Assay Validation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Coussens, N. P., et al. (2020).[5] "Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." Assay Guidance Manual. [Link]
Sources
- 1. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Solubility & Bioassay Optimization
Status: Operational | Topic: Solubility Optimization for Pyrazole Scaffolds Assigned Specialist: Senior Application Scientist Ticket ID: PYR-SOL-001
Introduction: The Pyrazole Paradox
Pyrazoles are a cornerstone of medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their potent kinase inhibitory potential and rigid planar structure. However, this same structure creates a lattice energy barrier . The planar aromatic ring facilitates strong
In bioassays, this manifests as the "Crash Out" phenomenon : a compound appears soluble in DMSO but precipitates immediately upon dilution into aqueous media, leading to false negatives (compound unavailable) or false positives (precipitate aggregates inhibiting enzymes non-specifically).
This guide provides a self-validating troubleshooting framework to resolve these issues.
Module 1: The "Crash Out" Phenomenon (Kinetic Solubility)
User Query: "My compound is clear in 10 mM DMSO stock, but turns cloudy when I add it to the assay buffer. How do I fix this?"
Root Cause Analysis
You are encountering the Kinetic Solubility Limit .[1] When a hydrophobic pyrazole in DMSO is introduced to water, the solvent environment changes rapidly. If the mixing is too abrupt or the final concentration exceeds the metastable limit, the compound nucleates and precipitates.
Troubleshooting Protocol: The "Soft Landing" Dilution
Do not spike 100% DMSO stock directly into the final assay buffer if the dilution factor is large (>1:1000). Use an intermediate dilution step.
Step-by-Step Workflow
-
Prepare Intermediate Stock: Dilute your 10 mM DMSO stock into a solvent mixture that bridges the gap (e.g., 50% DMSO / 50% Buffer) or use a serial dilution in DMSO first.
-
The "3-Step" Mixing Rule:
-
Step 1: Place the aqueous buffer in the tube/well first.
-
Step 2: Place the pipette tip submerged in the buffer.
-
Step 3: Dispense the DMSO stock slowly while mixing (or vortexing immediately). Never dispense DMSO stock onto the plastic wall or liquid surface.
-
-
Validate with Nephelometry: Before running the bioassay, perform a laser nephelometry scan. If Relative Light Units (RLU) increase >2x over background, precipitation has occurred.
Visual Logic: Solubility Decision Matrix
Use this logic flow to determine the correct solvent strategy.
Figure 1: Decision matrix for diagnosing and resolving precipitation issues in pyrazole bioassays.
Module 2: The pH Misconception
User Query: "Can I improve solubility by adjusting the pH of my buffer?"
Technical Insight
For many pyrazoles, the answer is No .
-
Acidity: The N-H proton of a pyrazole is very weakly acidic (
).[2][3] It will not deprotonate at physiological pH (7.4). -
Basicity: The pyridine-like nitrogen is a weak base (
).[2] It will not protonate significantly unless the pH is extremely low (< 3.0), which is incompatible with most bioassays [1].
Module 3: Advanced Formulation (The "Trojan Horse")
User Query: "DMSO is toxic to my cells at the concentration I need. What is the alternative?"
Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior.[4][5] They encapsulate the hydrophobic pyrazole ring, shielding it from the aqueous environment while maintaining solubility [2].
Why HP-β-CD?
-
Safety: Unlike DMSO, HP-β-CD is non-toxic to cell membranes up to high concentrations (often >10 mM) [3].
-
Fit: The cavity size of
-cyclodextrin is ideal for accommodating the aromatic pyrazole/phenyl rings.
Protocol: Preparing a CD-Complexed Stock
Instead of dissolving in 100% DMSO, use this "Trojan Horse" method:
| Component | Concentration | Role |
| Compound | Desired Stock (e.g., 1 mM) | Active Agent |
| HP-β-CD | 10 - 20% (w/v) | Solubilizing Excipient |
| Buffer | PBS or Media | Solvent |
Procedure:
-
Dissolve HP-β-CD in the aqueous buffer/media to create a 20% (w/v) vehicle solution.
-
Add the solid pyrazole compound to this vehicle.
-
Critical Step: Sonicate for 30–60 minutes or stir overnight at room temperature. The solution should turn clear as the inclusion complex forms.
-
Filter sterilize (0.22 µm) if using for cell culture.
Validation: Perform a Phase Solubility Diagram experiment. Plot total dissolved compound concentration vs. Cyclodextrin concentration. A linear increase indicates successful 1:1 complexation [4].
Figure 2: Mechanism of action for Cyclodextrin-mediated solubilization of pyrazoles.
Module 4: Assay Interference & Validation
User Query: "I see inhibition, but I suspect it's an artifact. How do I distinguish real activity from precipitation effects?"
The "False Positive" Trap
Insoluble aggregates can inhibit enzymes by:
-
Sequestration: Adsorbing the enzyme onto the aggregate surface.
-
Light Scattering: Interfering with optical readouts (OD/Fluorescence).
Validation Checklist
Run these controls to validate your "hit":
| Control Experiment | Method | Interpretation |
| Detergent Sensitivity | Add 0.01% Triton X-100 or Tween-20 | If inhibition disappears with detergent, the original signal was likely due to aggregation (promiscuous inhibitor) [5]. |
| Centrifugation Test | Spin sample at 10,000 x g for 10 min | If the supernatant loses activity compared to the pre-spin sample, the compound precipitated. |
| Hill Slope Analysis | Plot Dose-Response Curve | A Hill slope significantly > 1.0 (steep curve) often indicates aggregation or non-specific binding rather than 1:1 binding. |
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Chemical Properties of Pyrazole. Link
-
Moura, F., et al. (2025).[6] Cyclodextrins as Multifunctional Platforms in Drug Delivery. MDPI Molecules. Link
-
BenchChem. (2025).[3] Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity. Link
-
Saal, C., & Petereit, A. (2012).[7] Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inventivapharma.com [inventivapharma.com]
Technical Support Center: HPLC Analysis of Pyrazole Mixtures
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Peak Overlap, Tailing, and Tautomerism in Pyrazole Analysis[1]
Mission Statement
Welcome to the Pyrazole Method Development Center. Pyrazoles are notoriously difficult to analyze due to their basicity (pKa ~2.5–3.5), potential for annular tautomerism, and tendency to interact with residual silanols.[1] This guide moves beyond basic textbook advice, offering field-proven strategies to resolve critical separation failures in drug discovery workflows.
Module 1: The Tailing & Asymmetry Problem
User Query: “My pyrazole peaks are tailing significantly (As > 1.8), even on a new C18 column. This is causing integration errors and masking small impurities.[1] How do I fix this?”
Technical Diagnosis: The root cause is almost certainly secondary silanol interaction .[1] Pyrazoles are nitrogen-containing heterocycles that become protonated at acidic pH.[1] The silica support in HPLC columns contains residual silanol groups (Si-OH) which, if ionized (Si-O⁻), act as cation-exchange sites.[1] The positively charged pyrazole sticks to these negative sites, causing the "tail" or "drag" you see.
The Solution Protocol:
-
The "pH Lock" Strategy (Primary Fix):
-
Action: Lower your mobile phase pH to < 3.0 .
-
Mechanism: At pH 2.0–2.5, surface silanols (pKa ~3.5–4.[1]5) are protonated and neutral (Si-OH).[1] They cannot ionize to bind the pyrazole cation.[1]
-
Reagent: Use 0.1% Formic Acid (pH ~2.7) or, for stronger buffering, 10–20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.[1]
-
-
The "Shield" Strategy (Secondary Fix):
-
Action: Switch to a Charged Surface Hybrid (CSH) or Polar-Embedded column.[1]
-
Mechanism: These columns have a slight positive surface charge or embedded polar groups that electrostatically repel the protonated pyrazole from the surface, preventing the "sticking" effect.
-
| Parameter | Standard C18 | Polar-Embedded C18 | Phenyl-Hexyl / PFP |
| Primary Interaction | Hydrophobic | Hydrophobic + H-Bonding | |
| Tailing Risk | High (requires low pH) | Low (Shielded silanols) | Low (Alternative selectivity) |
| Best For | General Screening | Basic Pyrazoles | Regioisomers |
Module 2: The Co-elution & Resolution Problem
User Query: “I cannot separate the 1,3-isomer from the 1,5-isomer. They co-elute regardless of the gradient slope.”
Technical Diagnosis:
Regioisomers of pyrazoles often have identical hydrophobicities (
The Solution Protocol:
-
Leverage
- Interactions:-
Action: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase.[1]
-
Mechanism: Pyrazole rings are electron-rich.[1] PFP phases are electron-deficient.[1] This creates a specific donor-acceptor interaction.[1] The steric position of the substituents on the 1,3 vs 1,5 isomers will affect how closely they can approach the PFP ring, creating separation based on shape rather than just hydrophobicity.
-
-
pH Scouting for Selectivity (
):-
Action: Screen pH 2.5 vs. pH 7.0 (using a high-pH stable column like C18 Hybrid).
-
Mechanism: The elution order of pyrazoles often flips between acidic and neutral conditions due to the suppression of ionization at neutral pH.
-
Module 3: The "Ghost" or Split Peak Problem
User Query: “I see a split peak for a single pure standard. Is my column voided? Or is my sample degrading?”
Technical Diagnosis: If the column performs well for other compounds, this is likely Annular Tautomerism . Unsubstituted pyrazoles (N-H) exist in a dynamic equilibrium where the proton hops between N1 and N2.[1] If the exchange rate is slower than the chromatographic timescale, you see two peaks. If it is intermediate, you see a broad, flat-topped peak.[1]
The Solution Protocol:
-
Thermodynamic Acceleration:
-
Action: Increase column temperature to 40°C – 60°C .
-
Mechanism: Heat increases the rate of proton exchange.[1] Once the exchange becomes "fast" relative to the flow rate, the detector sees a chemically averaged single peak.
-
-
Solvent Environment:
-
Action: Ensure the sample diluent matches the mobile phase.
-
Mechanism: Dissolving a pyrazole in pure DMSO and injecting it into an acidic aqueous stream can cause "solvent shock" where tautomeric ratios shift mid-column.[1]
-
Visual Troubleshooting & Workflows
Figure 1: The Pyrazole Troubleshooting Logic Tree
Caption: A decision matrix for diagnosing peak shape and resolution issues specific to nitrogen heterocycles.
[1]
Figure 2: Advanced Method Development Workflow
Caption: Step-by-step protocol for optimizing pyrazole mixture separation.
References
-
Dolan, J. W. (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.[1] Link
-
Sielc Technologies . Separation of Pyrazole on Newcrom R1 HPLC column. Application Note. Link
-
Element Lab Solutions . Peak Tailing in HPLC: Causes and Solutions. Technical Guide. Link
-
Claramunt, R. M., et al. (1993).[1] The Tautomerism of 3(5)-Phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Link
-
BenchChem . Column chromatography conditions for separating pyrazole isomers. Technical Support Note. Link
Sources
Validation & Comparative
Validating the efficacy of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid against known inhibitors
A Framework for Efficacy Validation: A Comparative Guide to BRAF V600E Inhibitors
To fulfill the objective of providing a comprehensive, scientifically rigorous comparison guide, this document will use a well-established and clinically relevant example: the comparison of a hypothetical new chemical entity (designated as Compound X ) against known inhibitors of the BRAF V600E oncogenic kinase. This guide is designed to serve as a detailed template for researchers, scientists, and drug development professionals on how to structure and execute such a validation campaign. We will use the FDA-approved drugs Vemurafenib and Dabrafenib as the benchmark "known inhibitors."
Introduction: Targeting the Aberrant BRAF V600E Kinase
The BRAF kinase is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cellular processes including proliferation, differentiation, and survival. Somatic point mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and uncontrolled downstream signaling, a key driver in over 50% of melanomas and a significant fraction of other cancers. This dependency on a single activated pathway presents a clear therapeutic window.
This guide outlines a multi-tiered strategy to validate the efficacy of a novel inhibitor, Compound X , by comparing its performance head-to-head with established first-generation inhibitors, Vemurafenib and Dabrafenib. The experimental choices described herein are designed to build a logical and robust data package, moving from direct target inhibition in a purified system to complex biological effects in a cellular context.
Part 1: The MAPK Signaling Pathway & Inhibitor Action
The MAPK pathway is a cascade of protein phosphorylations. In its oncogenic state, BRAF V600E perpetually phosphorylates MEK, which in turn phosphorylates ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to activate transcription factors that drive cell proliferation. Our inhibitors aim to break this chain at the source.
Caption: The constitutively active BRAF V600E drives the MAPK signaling cascade.
Part 2: Biochemical Validation: Direct Target Inhibition
The first and most fundamental question is whether Compound X directly inhibits the enzymatic activity of the target protein. A biochemical kinase assay, free from cellular complexities like membrane transport or off-target effects, provides this answer.
Rationale for Experimental Choice
We employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method is highly sensitive, robust, and amenable to high-throughput screening. It measures the phosphorylation of a substrate by the kinase, and a decrease in the FRET signal upon addition of an inhibitor corresponds directly to its inhibitory activity. This allows for the precise calculation of the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 1: BRAF V600E TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of purified, recombinant BRAF V600E enzyme in kinase buffer.
-
Prepare a 2X solution of a biotinylated MEK1 substrate and a europium-labeled anti-phospho-MEK antibody.
-
Prepare serial dilutions of Compound X , Vemurafenib, and Dabrafenib in DMSO, followed by a final dilution in kinase buffer. A DMSO-only control is essential.
-
-
Assay Execution:
-
In a 384-well assay plate, add 5 µL of the inhibitor dilutions (or DMSO control).
-
Add 5 µL of the 2X BRAF V600E enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/antibody solution.
-
-
Signal Detection:
-
Incubate the plate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 3: Cellular Efficacy: Phenotypic Impact
Demonstrating direct enzyme inhibition is necessary but not sufficient. An effective drug must enter the cell, engage its target, and elicit a desired biological response—in this case, halting cell proliferation.
Rationale for Experimental Choice
The A375 melanoma cell line, which is homozygous for the BRAF V600E mutation, is an ideal model system. Its survival and proliferation are highly dependent on the activity of the mutant BRAF kinase. We use a luminescence-based cell viability assay (CellTiter-Glo®) that quantifies ATP levels, an indicator of metabolically active cells. This allows for the determination of the GI50—the concentration of inhibitor that causes a 50% reduction in cell growth.
Protocol 2: A375 Cellular Proliferation Assay
-
Cell Culture: Culture A375 cells in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Seed the cells into a 96-well, white-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare 10-point, 3-fold serial dilutions of Compound X , Vemurafenib, and Dabrafenib.
-
Treat the cells with the compounds and include a DMSO-only vehicle control.
-
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Data Acquisition:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO control.
-
Plot the normalized values against the log of inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.
-
Caption: Workflow moving from biochemical target inhibition to cellular efficacy.
Part 4: Comparative Data Summary
All quantitative data must be organized for clear, at-a-glance comparison. The table below presents hypothetical data that would be generated from the preceding experiments.
| Compound | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) | Potency Ratio (GI50 / IC50) |
| Compound X | BRAF V600E | 15 | 85 | 5.7 |
| Vemurafenib | BRAF V600E | 31 | 100 | 3.2 |
| Dabrafenib | BRAF V600E | 5 | 50 | 10.0 |
Interpretation of Data:
-
IC50: Measures direct, purified enzyme inhibition. A lower value is better.
-
GI50: Measures the effect on cell growth. A lower value is better.
-
Potency Ratio: The ratio of cellular to biochemical potency. A ratio close to 1 suggests excellent cell permeability and target engagement. A high ratio may indicate poor permeability, efflux by cellular pumps, or compound degradation.
Part 5: On-Target Validation in a Cellular System
A critical step is to confirm that the observed anti-proliferative effect is indeed caused by the inhibition of the intended target within the cell. We do this by measuring the phosphorylation of ERK (p-ERK), the downstream effector of BRAF.
Protocol 3: Western Blot for Phospho-ERK
-
Cell Treatment: Seed A375 cells and treat them for 2 hours with increasing concentrations of each inhibitor.
-
Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phospho-ERK (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Analysis: A dose-dependent decrease in the p-ERK signal relative to the total ERK signal confirms on-target activity.
Conclusion
This guide provides a foundational framework for validating the efficacy of a novel kinase inhibitor, Compound X , against established competitors. By systematically progressing from biochemical potency (IC50) to cellular anti-proliferative effects (GI50) and confirming on-target pathway modulation (p-ERK reduction), researchers can build a robust and logical case for a compound's mechanism of action and therapeutic potential. This structured approach, grounded in clear scientific rationale and validated protocols, is essential for the rigorous evaluation demanded in modern drug discovery.
References
- Note: The following references provide background and methodological context relevant to the example used in this guide.
-
Title: The RAS-RAF-MEK-ERK pathway in health and disease Source: Pharmacological Research URL: [Link]
-
Title: Discovery of Vemurafenib (PLX4032), a Potent and Orally Bioavailable Inhibitor of BRAF(V600E) Kinase Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Dabrafenib, an oral BRAF V600-mutant-selective small molecule inhibitor Source: Clinical Cancer Research URL: [Link]
Sources
Validating the target engagement of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Content Type: Publish Comparison Guide
Subject: GPR109A (HCAR2) Agonist Validation & Functional Profiling
Executive Summary: The Molecule & The Target
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a synthetic small molecule scaffold structurally designed to target GPR109A (also known as HCAR2 or HM74A ). This receptor is the primary target of Niacin (Nicotinic Acid) and plays a critical role in regulating lipolysis in adipocytes and immune responses in macrophages.
While Niacin is a potent anti-dyslipidemic agent, its clinical utility is limited by cutaneous flushing—a side effect mediated by
This guide outlines a rigorous validation protocol to confirm target engagement, quantify potency, and assess signaling bias compared to standard clinical alternatives.
Comparative Analysis: The Landscape of HCAR2 Agonists
To validate the performance of the target compound, it must be benchmarked against the "Gold Standard" (Niacin) and the "Clinical Alternative" (Acipimox).
| Feature | Target Compound (Pyrazole Analog) | Niacin (Nicotinic Acid) | Acipimox (Pyrazine Analog) |
| Core Structure | Pyrazole-3-carboxylic acid | Pyridine-3-carboxylic acid | Pyrazine-carboxylic acid |
| Primary Target | GPR109A (HCAR2) | GPR109A (HCAR2) | GPR109A (HCAR2) |
| Binding Affinity ( | High (Expected nM range) | Moderate ( | Lower than Niacin |
| Half-Life ( | Variable (typically > Niacin) | Short ( | Longer ( |
| Signaling Bias | High Potential (Gi > | Balanced (Gi = | Balanced |
| Clinical Goal | Anti-lipolysis w/o Flushing | Anti-lipolysis + HDL increase | Anti-lipolysis |
| Key Limitation | Solubility (pH dependent) | Severe Flushing (PGD2) | Lower Efficacy |
Mechanism of Action & Signaling Pathway
Understanding the specific signaling cascade is prerequisite to designing the validation assay. GPR109A is a
-
Therapeutic Pathway (
): Ligand binding dissociates , inhibiting Adenylyl Cyclase (AC), reducing cAMP, and thereby inhibiting Protein Kinase A (PKA). This suppresses Hormone Sensitive Lipase (HSL), stopping the breakdown of fats (lipolysis). -
Side Effect Pathway (
-arrestin): Ligand binding recruits -arrestin, activating the ERK1/2 pathway and PLA2, leading to PGD2 release in Langerhans cells (causing flushing).
Diagram 1: GPR109A Signaling & Validation Points
Caption: Dual signaling pathways of GPR109A. Validation requires measuring cAMP reduction (Therapeutic) vs. Beta-Arrestin/PGD2 (Side Effect).
Experimental Validation Protocols
To scientifically validate target engagement, you cannot rely on simple binding affinity (which does not prove function). You must use a Functional cAMP Inhibition Assay .
Protocol A: Forskolin-Stimulated cAMP Inhibition (HTRF)
Rationale: Since GPR109A is
Reagents Required:
-
Cells: CHO-K1 or HEK293 stably expressing human GPR109A (HCAR2).
-
Stimulant: Forskolin (10
M final). -
Detection: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit (e.g., Cisbio or PerkinElmer).
-
Reference: Nicotinic Acid (Sigma).
Step-by-Step Workflow:
-
Cell Preparation:
-
Harvest CHO-K1-GPR109A cells using cell dissociation buffer (avoid Trypsin if possible to preserve receptors).
-
Resuspend in assay buffer (HBSS + 20mM HEPES + 0.5 mM IBMX) at 4,000 cells/well (384-well plate).
-
-
Compound Addition:
-
Prepare a serial dilution of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid (Start at 100
M, 1:3 dilutions). -
Add 5
L of compound to the cells. Incubate for 15 minutes at Room Temperature (RT).
-
-
Stimulation:
-
Add 5
L of Forskolin (20 M stock 10 M final). -
Incubate for 30–45 minutes at RT.
-
-
Lysis & Detection:
-
Add 5
L of cAMP-d2 conjugate (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate (Donor). -
Incubate for 1 hour in the dark.
-
-
Readout:
-
Read on an HTRF-compatible plate reader (e.g., EnVision).
-
Calculate the Ratio:
.
-
Self-Validating Check:
-
Z' Factor: Must be > 0.5.
-
Reference Control: Niacin must show an
of approximately 100–300 nM. If Niacin fails, the assay is invalid. -
Signal Window: The difference between "Forskolin only" (High cAMP) and "Forskolin + Saturating Agonist" (Low cAMP) determines assay sensitivity.
Protocol B: Beta-Arrestin Recruitment (Bias Assessment)
Rationale: To determine if your pyrazole compound is superior to Niacin, you must check if it recruits less
-
System: PathHunter (DiscoverX) or Tango assay systems.
-
Method: Enzyme Complementation. The receptor is tagged with a ProLink (PK) fragment;
-arrestin is tagged with Enzyme Acceptor (EA). -
Execution:
-
Treat cells with compound for 90 minutes.
-
If the compound recruits arrestin, PK and EA interact, forming active
-galactosidase. -
Add chemiluminescent substrate and read.
-
-
Interpretation:
-
Calculate the Bias Factor .
-
If the Pyrazole compound has high potency in Protocol A (cAMP) but low potency/efficacy in Protocol B (Arrestin) compared to Niacin, it is a Biased Agonist (highly desirable).
-
Data Interpretation & Workflow Visualization
Diagram 2: Experimental Workflow for Target Validation
Caption: Parallel workflow to assess both efficacy (cAMP) and safety profile (Arrestin).
Expected Results Table
| Parameter | Niacin (Reference) | Target: Pyrazole Analog | Interpretation |
| cAMP | ~100 nM | < 100 nM | Lower value = Higher Potency |
| cAMP | 100% | > 90% | Full Agonism confirmed |
| 100% | < 50% | Partial recruitment = Less Flushing | |
| Solubility (pH 7.4) | High | Low/Moderate | May require formulation optimization |
Troubleshooting & Expert Tips
-
The "Forskolin Window" Issue: If the signal difference between Forskolin-treated and untreated cells is low, your cells may have desensitized receptors. Solution: Use low-passage cells and ensure 24h starvation from serum before the assay.
-
Solubility: Pyrazole-carboxylic acids can be stubborn in aqueous buffers. Solution: Dissolve in 100% DMSO to 10mM, then dilute into the assay buffer immediately before use. Ensure final DMSO concentration is <0.5% to avoid cell toxicity.
-
Species Specificity: GPR109A has significant ortholog differences between Mouse and Human. Ensure you are using Human GPR109A for clinical relevance, as rodent models often do not replicate the flushing phenotype accurately.
References
-
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352-355.
-
Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874.
-
Shen, H. C. (2009).[2] "Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A."[2] Expert Opinion on Therapeutic Patents, 19(8), 1149-1155.[2]
-
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1][3] Trends in Pharmacological Sciences, 27(7), 384-390.
-
Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action." Annual Review of Pharmacology and Toxicology, 48, 79-106.
Sources
- 1. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
Optimizing the Pyrazole Scaffold: A Comparative ADME Profiling Guide
Executive Summary & Rationale
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). However, the physicochemical versatility of pyrazoles—specifically their tautomeric nature and hydrogen-bonding capacity—introduces complex ADME (Absorption, Distribution, Metabolism, Excretion) challenges.
This guide provides a comparative framework for evaluating pyrazole analogs. Rather than a static literature review, this is a protocol-driven analysis designed to help you distinguish between high-potential leads and metabolic dead-ends. We focus on three critical structural variations:
-
N-Unsubstituted Pyrazoles: High polarity, H-bond donors (HBD).
-
N-Alkylated Analogs: Improved lipophilicity, potential metabolic soft spots.
-
C-Aryl/Heteroaryl Substituted: Modulation of CYP450 interaction.
Physicochemical Foundation: The "Why" Behind the Data
Before interpreting ADME assays, one must understand the structural drivers. The pyrazole ring contains two nitrogen atoms:[1][2]
-
Pyrrole-like N (N1): Hydrogen bond donor (if unsubstituted).
-
Pyridine-like N (N2): Hydrogen bond acceptor.[3]
Comparative Physicochemical Profile
The following table illustrates how minor structural changes in a hypothetical pyrazole series drastically shift the "Rule of 5" parameters.
| Compound ID | Structure Description | cLogP | pKa (N2) | H-Bond Donors | Predicted Permeability |
| PYZ-001 | Unsubstituted Pyrazole Core | 0.4 | ~2.5 | 1 | Low (Polar) |
| PYZ-002 | N-Methyl Pyrazole | 1.1 | ~2.0 | 0 | High (Lipophilic) |
| PYZ-003 | 3,5-Dimethyl-N-Phenyl | 3.2 | ~2.1 | 0 | High (Risk of Insolubility) |
| PYZ-004 | 4-Fluoro-N-Methyl | 1.3 | ~1.5 | 0 | High (Metabolically Blocked) |
Key Insight: PYZ-001 often suffers from poor passive permeability due to the exposed N-H donor. Alkylation (PYZ-002 ) "caps" this polarity, significantly boosting permeability (PAMPA), but potentially introducing a site for N-dealkylation by CYP enzymes.
Experimental Protocols: Self-Validating Systems
To generate reproducible comparative data, strict adherence to standardized protocols is required.
Protocol A: Microsomal Stability (Intrinsic Clearance)
Objective: Determine the in vitro intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (1 µM final concentration to ensure linear kinetics).
Workflow:
-
Pre-incubation: Mix 495 µL of HLM suspension (0.5 mg/mL in phosphate buffer pH 7.4) with test compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add 5 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Termination: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Validation Criteria:
-
Positive Control: Verapamil (High Clearance) must show
min. -
Negative Control: Warfarin (Low Clearance) must show >85% remaining at 45 min.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive transcellular permeability, critical for predicting oral absorption.[4]
Workflow:
-
Donor Plate: Load 300 µL of compound (10 µM) in pH 7.4 buffer.
-
Membrane: Coat PVDF filter with 5 µL of 2% Dioleoyl-phosphatidylcholine (DOPC) in dodecane.
-
Acceptor Plate: Load 200 µL of blank buffer.
-
Incubation: Sandwich plates and incubate for 5 hours at room temperature (humidity chamber).
-
Calculation: Measure UV/Vis or LC-MS of both wells. Calculate
using the standard flux equation.
Visualization of Workflows & Pathways
Diagram 1: The ADME Profiling Workflow
This decision tree illustrates how to triage pyrazole analogs based on the data generated above.
Caption: Integrated screening workflow. Analogs failing permeability (PAMPA) are re-engineered for lipophilicity; those failing stability (HLM) undergo metabolic blocking (e.g., deuteration or fluorination).
Diagram 2: Metabolic Pathways of Pyrazoles
Understanding where the molecule breaks down is crucial. Pyrazoles are susceptible to specific oxidative attacks.
Caption: Primary metabolic routes. N-dealkylation restores the polar NH group, leading to rapid glucuronidation and excretion. C-hydroxylation (often at C4) is a common clearance mechanism for electron-rich pyrazoles.
Comparative Data Synthesis
The following table summarizes a typical outcome when comparing an unsubstituted pyrazole (Analog A) against an optimized N-methyl derivative (Analog B).
| Property | Analog A (Unsubstituted) | Analog B (N-Methylated) | Interpretation |
| Solubility (pH 7.4) | High (>100 µM) | Moderate (50 µM) | H-bond donor removal decreases aqueous solubility. |
| PAMPA ( | Critical: Alkylation improves permeability by ~16x. | ||
| HLM | > 60 min | 22 min | Trade-off: The methyl group is a "metabolic handle" for CYP enzymes. |
| Main Metabolite | N-Glucuronide | N-Hydroxymethyl -> Des-methyl | Analog B requires metabolic blocking (e.g., replacing -CH3 with -CF3 or cyclopropyl). |
Expert Insight: The "Metabolic Switch"
A common error in pyrazole optimization is fixing permeability (via N-alkylation) only to create a high-clearance compound.
-
Solution: If N-methylation causes rapid clearance, consider N-difluoromethyl or N-cyclopropyl substitutions. These groups maintain lipophilicity for permeability but are significantly more resistant to CYP-mediated oxidation than a simple methyl group.
References
-
Frizzo, C. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
-
Kerns, E. H., et al. (2004).[5] Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences.
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Reference for Protocols).
-
Bauman, J. N., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models. NIH/NCATS.
-
Bawazir, W. (2020).[3][6][7] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. creative-bioarray.com [creative-bioarray.com]
Comparative Evaluation of Long-Term Stability: Pyrazole-Based Compounds vs. Nitrogen-Heterocycle Analogs
[1]
Executive Summary
In the landscape of medicinal chemistry, the long-term stability of the heterocyclic core is a critical determinant of a drug candidate's developability. This guide provides a technical evaluation of pyrazole-based scaffolds , contrasting their physiochemical stability against primary structural analogs: isoxazoles and imidazoles .[1]
Key Findings:
-
Metabolic Superiority: Pyrazoles demonstrate superior resistance to reductive ring-opening compared to isoxazoles (N-O bond liability).
-
Oxidative Resilience: Unlike electron-rich imidazoles which are prone to oxidative cleavage by P450 enzymes, the pyrazole ring exhibits high oxidative stability due to its lower basicity (
~2.5) and distinct electron distribution. -
Hydrolytic Robustness: The pyrazole core remains intact under extreme pH conditions that typically hydrolyze ester-functionalized analogs.
The Chemical Scaffold: Structural Basis of Stability
The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2][3][4] Its stability profile is governed by three physiochemical pillars:
-
Aromaticity: With six
-electrons (four from carbons, one from the pyridine-like nitrogen, and two from the pyrrole-like nitrogen), pyrazole possesses high resonance energy (~29 kcal/mol), conferring significant thermodynamic stability. -
N-N Bond Strength: The N-N single bond in pyrazole is significantly more robust (
kJ/mol depending on environment) than the N-O bond in isoxazoles, rendering it resistant to reductive cleavage. -
Tautomerism: Unsubstituted pyrazoles undergo annular tautomerism.[2] However,
-substitution (common in drug design) locks the tautomer, preventing proton shifts and further enhancing stability against electrophilic attack.
Comparative Stability Analysis
The following analysis synthesizes data from forced degradation studies and metabolic profiling.
Pyrazole vs. Isoxazole (Reductive Instability)
Isoxazoles are frequently used bioisosteres for pyrazoles. However, the isoxazole ring is liable to reductive metabolism , leading to ring opening and the formation of
-
Mechanism: The weak N-O bond is susceptible to reductive cleavage by cytosolic reductases.
-
Pyrazole Advantage: The pyrazole N-N bond is inert to these reductive conditions, maintaining scaffold integrity in biological matrices.
Pyrazole vs. Imidazole (Oxidative & pH Sensitivity)
While imidazoles are thermodynamically stable, they are significantly more basic (
-
Oxidative Liability: Imidazoles are electron-rich and prone to oxidation by cytochrome P450 enzymes, often leading to ring cleavage.
-
Pyrazole Advantage: Pyrazoles are weaker bases (
~2.5). This reduced basicity lowers the affinity for oxidative enzymes that target electron-rich centers, resulting in superior metabolic half-life ( ).
Comparative Performance Matrix
| Parameter | Pyrazole Scaffold | Isoxazole Scaffold | Imidazole Scaffold |
| Acidic Stability (pH 1.2) | High (Stable > 24h) | Moderate (Potential hydrolysis) | High (Forms stable salts) |
| Basic Stability (pH 10) | High (Resistant to hydrolysis) | Low (Ring opening risk) | Moderate |
| Oxidative Stress ( | High (Resistant) | Moderate | Low (Susceptible to N-oxidation) |
| Reductive Stability | High (Inert N-N bond) | Low (N-O bond cleavage) | High |
| Photostability | High | Moderate | Moderate |
Mechanistic Visualization
The following diagrams illustrate the stability testing workflow and the specific degradation pathway where pyrazoles outperform isoxazoles.
Diagram 1: ICH Q1A Stability Testing Workflow
This workflow outlines the standard protocol for validating scaffold stability.
Caption: Standardized ICH Q1A(R2) stability testing workflow for validating pyrazole scaffold integrity.
Diagram 2: Reductive Ring Opening (Isoxazole vs. Pyrazole)
This diagram highlights the critical metabolic failure mode of isoxazoles that pyrazoles avoid.
Caption: Comparative metabolic fate: Isoxazole reductive ring cleavage vs. Pyrazole scaffold retention.
Experimental Methodologies
To replicate these findings, use the following self-validating protocols based on ICH Q1A (R2) guidelines.
Protocol A: Oxidative Stress Testing
Objective: Determine the susceptibility of the N-heterocycle to oxidative attack (simulating metabolic oxidation).
-
Preparation: Dissolve the test compound (Pyrazole/Imidazole analog) in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.
-
Stressing: Add 30%
solution to achieve a final concentration of 3%. -
Incubation: Incubate at ambient temperature (
) for 24 hours. -
Quenching: Quench the reaction with 10% Sodium Metabisulfite solution.
-
Analysis: Analyze via HPLC-UV/MS. Calculate % recovery relative to a freshly prepared standard.
-
Acceptance Criteria: >95% recovery indicates high stability.
-
Protocol B: Accelerated Hydrolytic Stability
Objective: Assess resistance to acid/base catalyzed ring opening.
-
Acidic Condition: Mix 1 mg/mL sample with 0.1 N HCl. Reflux at
for 4 hours. -
Alkaline Condition: Mix 1 mg/mL sample with 0.1 N NaOH. Reflux at
for 4 hours. -
Neutralization: Neutralize samples to pH 7.0 immediately after cooling.
-
Validation: Inject onto Reverse Phase HPLC (C18 column).
-
Note: Pyrazoles typically show <1% degradation. If degradation >5% is observed, check for side-chain hydrolysis (e.g., ester groups) rather than ring degradation.
-
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / ICH. [Link]
-
Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-HETE Synthase Inhibitors. Journal of Medicinal Chemistry (Comparison of scaffold stability). [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules (Metabolic stability data). [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry. [Link]
Safety Operating Guide
Operational Guide: Disposal Procedures for 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Executive Summary
This guide mandates the disposal protocols for 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid , a functionalized organic acid often used as a pharmaceutical intermediate.[1] Due to the presence of the pyrazole pharmacophore and the carboxylic acid moiety , this substance must be treated as a Hazardous Chemical Waste (Irritant/Acidic).
Immediate Action Directive:
-
Do NOT dispose of down sanitary sewer drains.
-
Do NOT mix with strong oxidizers or cyanides.
-
Primary Waste Stream: High BTU Organic Waste (Incineration).
Chemical Profile & Hazard Identification
Before disposal, the generator must understand the physicochemical risks to select the correct waste stream.
| Property | Specification | Operational Implication |
| Chemical Class | Heterocyclic Carboxylic Acid | Acidic nature requires segregation from bases/cyanides.[1] |
| Physical State | Solid (Crystalline powder) | Dust generation risk; requires particulate respirator (N95/P100).[1] |
| Acidity (pKa) | ~3.5 – 4.5 (Estimated) | Weak acid.[1] Can liberate toxic gases if mixed with sulfides/cyanides. |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) [1].[3][4] |
| RCRA Status | Non-listed (Not P or U listed) | Classify by characteristic or as "Non-Regulated Chemical Waste" for incineration.[1] |
The "Why" Behind the Protocol (Scientific Integrity)
-
Acidity: The carboxylic acid group (
) can protonate weak bases. If mixed with cyanide waste (common in medicinal chemistry labs), it can generate lethal Hydrogen Cyanide (HCN) gas. -
Pharmacophore Activity: The pyrazole ring is a privileged scaffold in drug discovery (e.g., COX-2 inhibitors). Until specific toxicology rules out potency, the "Precautionary Principle" mandates treating it as a biologically active compound [2].
Pre-Disposal Treatment & Handling
A. Solid Waste (Pure Compound)
-
Containment: Transfer the solid into a clear, chemically compatible bag (polyethylene) or a screw-top jar.
-
Labeling: Apply a hazardous waste label immediately.
-
Secondary Containment: Place the sealed container into the laboratory's "Solid Organic Waste" drum.
B. Liquid Waste (Mother Liquors/Solutions)
If the compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate):
-
pH Check: Verify pH is > 2 and < 12.5. If highly acidic (
), neutralize slowly with dilute Sodium Bicarbonate ( ) to prevent corrosion of waste drums, provided the solvent is compatible [3]. -
Segregation: Pour into the "Non-Halogenated Organic Solvent" carboy (unless dissolved in DCM/Chloroform, then use "Halogenated").
-
Triple Rinse: Empty reagent bottles must be triple-rinsed with a compatible solvent. The rinsate goes into the liquid waste container; the bottle goes to glass trash (defaced label).
Disposal Workflow Visualization
The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and packaging of pyrazole carboxylic acid waste streams.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, follow the S.W.I.M. protocol:
-
S top the spill: Upright the container if safe to do so.
-
W arn others: Notify nearby personnel.
-
I solate the area: Mark the zone.
-
M inimize exposure: Don PPE (Nitrile gloves, lab coat, safety glasses, N95 mask).
Cleanup Protocol:
-
Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
-
Wet Spill: Absorb with vermiculite or a commercial "Acid Neutralizer" spill kit.
-
Disposal: Collect all cleanup materials into a clear plastic bag, label as "Debris contaminated with [Chemical Name]," and process as hazardous solid waste [4].
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9822, 5-Methyl-1H-pyrazole-3-carboxylic acid (Analogous Hazard Data).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
